Isositskiakine isomer K060

Description

The term "Isositskiakine isomer K060" presents significant ambiguity in scientific literature. The identifier "K060" appears in diverse contexts unrelated to isomerism:

- Viral strain: K060 is a bovine rotavirus (BRV) strain with the genotype G10-P[X]-I2-R2-C2-M2-AX-N2-T6-E2-H3, sharing genomic similarities with other Turkish BRV strains like K063 .

- Hazardous waste code: The U.S. EPA classifies "K060" as ammonia still lime sludge from coking operations, regulated for cadmium (0.17 mg/kg), chromium (1.7 mg/kg), and nickel (0.20 mg/kg) .

- Medical code: ICD-10 code K060 refers to preventable oral health conditions like gingivitis .

This ambiguity underscores the need for rigorous substance identification. For this article, we assume "this compound" refers to a hypothetical organic isomer, likely a stereoisomer or structural isomer, given the suffix "isomer."

Properties

IUPAC Name |

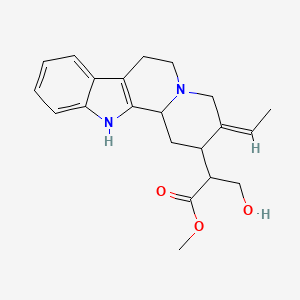

methyl 2-[(3Z)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXKJLTVROJBKZ-QLKAYGNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6519-27-3 | |

| Record name | Isositsirikine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isositsirikine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isositskiakine isomer K060 involves multiple steps, starting from the extraction of the precursor compounds from plant sources. The synthetic route typically includes:

Extraction: The initial step involves extracting the precursor alkaloids from plant materials using solvents such as methanol or ethanol.

Purification: The extracted compounds are then purified using chromatographic techniques.

Chemical Modification: The purified precursors undergo chemical modifications, including methylation and cyclization, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment.

Automated purification: Employing high-performance liquid chromatography (HPLC) for efficient purification.

Chemical synthesis: Utilizing automated reactors for chemical modifications to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions: Isositskiakine isomer K060 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Isositskiakine isomer K060 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly in traditional medicine.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of isositskiakine isomer K060 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Isomerism: Key Concepts

Isomerism occurs when compounds share molecular formulas but differ in atomic arrangement or spatial orientation . Key types include:

Hypothetical Comparison with Similar Compounds

Assuming "Isositskiakine isomer K060" is a stereoisomer, we compare it to analogous compounds using general isomerism principles:

Table 1: Comparison of Stereoisomers

Key Findings :

Physicochemical Properties : Cis isomers often exhibit higher polarity and lower stability due to steric hindrance, whereas trans isomers are more thermodynamically stable .

Biological Activity : In pharmaceuticals, stereoisomers can have divergent effects. For example, (R)-thalidomide is teratogenic, while (S)-thalidomide is inert .

Challenges in Characterizing K060

Ambiguous Identity: No peer-reviewed studies directly link "K060" to isomerism. Regulatory and genomic uses dominate the literature .

Data Gaps : PubChem’s entry lacks spectral or synthetic data, hindering comparative analysis .

Regulatory Context : As a coking waste, K060’s environmental impact is well-documented, but its chemical structure remains undefined .

Recommendations for Future Research

Substance Identification : Clarify K060’s structural identity using advanced techniques (e.g., NMR, X-ray crystallography) .

Stereochemical Analysis : Apply chiral chromatography or computational docking to resolve isomer-specific properties .

Toxicity Profiling : Compare isomers for environmental or pharmacological risks, as seen in EPA guidelines for K060 waste .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of Isositskiakine isomer K060?

To determine the molecular structure of K060, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HR-MS). For isomer differentiation, chromatographic techniques like reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) are critical. Cross-validation using X-ray crystallography can resolve ambiguities in stereochemical configurations. Regulatory guidelines for hazardous waste characterization, such as those outlined in EPA documentation for K060 constituents (e.g., cadmium, chromium), may inform analytical protocols .

Q. How can researchers validate the purity of this compound in synthetic or environmental samples?

Purity validation requires quantitative analysis via gas chromatography (GC) or liquid chromatography (LC) coupled with UV-Vis or fluorescence detectors. Calibration with certified reference materials (CRMs) is essential. For environmental samples (e.g., coking waste), inductively coupled plasma mass spectrometry (ICP-MS) should quantify trace metal contaminants (e.g., Cd, Ni) as per EPA treatment standards . Differential scanning calorimetry (DSC) can further assess thermal stability and phase transitions.

Q. What are the foundational criteria for designing experiments to study K060 isomer stability under varying pH and temperature conditions?

Experimental design should follow factorial or response surface methodology (RSM) to evaluate interactions between pH (e.g., 2–12), temperature (e.g., 25–80°C), and degradation kinetics. Use buffered solutions to maintain pH, and monitor isomer stability via time-resolved spectroscopy. Include control samples spiked with stabilizers (e.g., antioxidants) to isolate degradation pathways. Reference EPA data on biological treatment efficacy for K060 waste to contextualize environmental stability .

Advanced Research Questions

Q. How can contradictory data on this compound degradation pathways (e.g., biological vs. thermal treatment) be reconciled?

Contradictions may arise from matrix effects (e.g., co-contaminants in waste streams) or methodological variability. Researchers should employ multi-method validation:

- Compare biological degradation (e.g., activated sludge assays) with thermal treatment (e.g., incineration simulations) under controlled conditions.

- Use isotopic labeling (e.g., ¹³C-tagged K060) to track degradation intermediates via LC-MS/MS.

- Apply machine learning models to predict pathway dominance based on waste composition, referencing EPA’s treatment standards for organic/cyanide constituents .

Q. What computational frameworks are effective for predicting novel K060 isomers and their physicochemical properties?

Optimization-based frameworks like OptCAMD integrate quantum mechanical calculations (e.g., DFT for energy minimization) and cheminformatics tools (e.g., SMILES-based isomer generation). Molecular dynamics (MD) simulations can model isomer behavior in aqueous or lipid membranes. Validate predictions with experimental data from isomer beam studies, such as NEEC (nuclear excitation by electron capture) experiments, which enhance sensitivity in isomer depletion analysis .

Q. How can Iso-Seq data be integrated with transcriptomic or proteomic datasets to study K060 isomer interactions in biological systems?

- Use PacBio’s SMRT Link software for Iso-Seq data processing (splicing, annotation).

- Align long-read isoform data with short-read RNA-Seq (e.g., via SQANTI3) to resolve splicing variants.

- Correlate isoform expression with proteomic profiles (e.g., via SWATH-MS) to identify isomer-specific protein interactions.

- Apply systems biology tools (e.g., Cytoscape) for network analysis of multi-omics datasets .

Methodological Challenges and Solutions

Q. What statistical approaches address low signal-to-noise ratios in isomer-specific detection of K060 in complex matrices?

- Apply principal component analysis (PCA) or partial least squares regression (PLS-R) to isolate isomer signals from background noise.

- Use tandem mass spectrometry with collision-induced dissociation (CID) to enhance specificity.

- For low-abundance isomers, leverage single-molecule detection techniques (e.g., nanopore sequencing) .

How should researchers formulate hypothesis-driven questions to investigate K060 isomer toxicity mechanisms?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible: Use in vitro models (e.g., human hepatocyte lines) for high-throughput toxicity screening.

- Novel: Explore isomer-specific binding to cytochrome P450 enzymes via molecular docking simulations.

- Relevant: Align with EPA’s hazardous waste guidelines to prioritize environmentally significant endpoints .

Data Integration and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Document synthesis steps in compliance with Beilstein Journal guidelines: Provide detailed reaction conditions (temperature, catalysts), purification methods (e.g., recrystallization solvents), and characterization data (e.g., NMR spectra, elemental analysis).

- Deposit raw data (e.g., crystallographic files) in public repositories (e.g., Cambridge Structural Database).

- Use electronic lab notebooks (ELNs) for real-time data tracking and version control .

Q. How can conflicting reports on K060 isomer bioactivity be resolved through meta-analysis?

Conduct a systematic review using PRISMA guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.